molecular formula C17H11ClN2OS B2721369 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile CAS No. 1223339-58-9

2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile

Cat. No.: B2721369
CAS No.: 1223339-58-9
M. Wt: 326.8
InChI Key: VFADZQIWMBPLOA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. This particular compound features a chlorophenyl group, a sulfanylmethyl group, a formyl group, and a carbonitrile group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate electrophile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Addition of the Sulfanylmethyl Group: The sulfanylmethyl group can be added through a thiolation reaction using a suitable thiol reagent.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3.

    Cyanation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-[(4-Chlorophenyl)sulfanylmethyl]-3-carboxyindolizine-1-carbonitrile.

    Reduction: 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-amine.

    Substitution: 2-[(4-Nitrophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile (nitration product).

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the formyl and carbonitrile groups suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    2-[(4-Methylphenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile: Similar structure with a methyl group instead of chlorine.

    2-[(4-Fluorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-[(4-Chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]-3-formylindolizine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-12-4-6-13(7-5-12)22-11-15-14(9-19)16-3-1-2-8-20(16)17(15)10-21/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFADZQIWMBPLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C=O)CSC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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